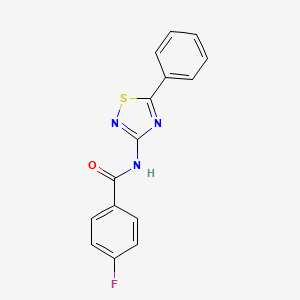

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Übersicht

Beschreibung

4-Fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzamide group substituted with a fluorine atom and a phenyl-thiadiazole moiety, which contributes to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the following steps:

-

Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives. For instance, phenylthiosemicarbazide can be reacted with formic acid under reflux conditions to yield 5-phenyl-1,2,4-thiadiazole.

-

Introduction of the Fluorobenzamide Group: : The 4-fluorobenzoyl chloride is then reacted with the 5-phenyl-1,2,4-thiadiazole in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

-

Substitution Reactions: : The fluorine atom on the benzamide ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

-

Oxidation and Reduction: : The thiadiazole ring can participate in redox reactions. For example, it can be oxidized to form sulfoxides or sulfones, or reduced to form thiols or thioethers.

-

Condensation Reactions: : The amide group can engage in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Products include various substituted benzamides depending on the nucleophile used.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiols and thioethers.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,3,4-thiadiazole moiety, present in 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, has been shown to exhibit significant antimicrobial properties. Research indicates that derivatives containing this scaffold can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain thiadiazole derivatives possess promising antimicrobial activity against pathogens resistant to conventional treatments .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Several derivatives of the thiadiazole framework have been synthesized and evaluated for their anticancer activities. Notably, compounds similar to this compound have shown efficacy against human cancer cell lines such as MCF7 (breast cancer) and others . The mechanism of action often involves the inhibition of critical enzymes or pathways necessary for tumor growth and survival.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization of these compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed .

Antimicrobial Efficacy Study

A study focused on the synthesis of various thiadiazole derivatives reported that specific compounds exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics against resistant bacterial strains. These findings suggest that the incorporation of the thiadiazole ring enhances the antimicrobial potency of benzamide derivatives .

Anticancer Activity Assessment

In a comparative analysis of several synthesized benzamide analogues, one compound was found to have an IC50 value of 4.12 µM against cancer cell lines, outperforming established chemotherapeutic agents like 5-Fluorouracil (IC50 = 7.69 µM). This highlights the potential of thiadiazole-containing compounds in developing new cancer therapies .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and van der Waals interactions, increasing its binding affinity. The thiadiazole ring can interact with metal ions in the active sites of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors and altering their conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-N-(5-methyl-1,2,4-thiadiazol-3-yl)benzamide: Similar structure but with a methyl group instead of a phenyl group.

4-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom

Biologische Aktivität

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyl-1,2,4-thiadiazole with an appropriate fluorinated benzamide precursor. This method allows for the introduction of the fluorine atom at the para position of the benzene ring, which is crucial for enhancing biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer agent and a modulator of ion channels. Below are key findings regarding its biological activity:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's IC50 values suggest potent activity comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | |

| U937 (leukemia) | 12.34 | |

| A549 (lung cancer) | 10.50 |

The compound has been shown to induce apoptosis in these cell lines through mechanisms involving caspase activation and modulation of p53 expression levels .

Ion Channel Modulation

Another significant aspect of its biological activity is its ability to selectively inhibit sodium channels, particularly Nav 1.7, which is implicated in pain signaling pathways. This property suggests potential applications in treating chronic pain disorders .

The mechanisms underlying the biological activities of this compound involve:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing pro-apoptotic signals and decreasing anti-apoptotic factors.

- Ion Channel Inhibition : It selectively blocks Nav 1.7 channels, leading to reduced neuronal excitability and pain perception.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies demonstrated that treatment with this compound resulted in significant tumor regression in mice bearing MCF-7 xenografts.

- Chronic Pain Model : In rodent models of neuropathic pain, administration of the compound led to a marked reduction in pain behaviors compared to controls.

Eigenschaften

IUPAC Name |

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS/c16-12-8-6-10(7-9-12)13(20)17-15-18-14(21-19-15)11-4-2-1-3-5-11/h1-9H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEZZZKWXNGMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330314 | |

| Record name | 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690645-55-7 | |

| Record name | 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.